GABAA Receptor Potency: Full Agonist with Intermediate EC50 Between Phenazepam and Diazepam
3-Hydroxyphenazepam acts as a full positive allosteric modulator at the GABAA receptor. In vitro functional assays report an EC50 of 10.3 nM, placing it between the parent compound phenazepam (6.1 nM) and the classical benzodiazepine diazepam (13.5 nM) [1]. This intermediate potency indicates that 3-hydroxyphenazepam is a distinct molecular entity with a receptor activation profile that cannot be mimicked by simply dosing phenazepam or diazepam.
| Evidence Dimension | Potency (EC50) at GABAA receptor |
|---|---|
| Target Compound Data | 10.3 nM |
| Comparator Or Baseline | Phenazepam: 6.1 nM; Diazepam: 13.5 nM |
| Quantified Difference | ~1.7× less potent than phenazepam; ~1.3× more potent than diazepam |
| Conditions | In vitro electrophysiology / GABA potentiation assays |
Why This Matters
This quantified potency difference is critical for selecting the appropriate reference standard in receptor binding studies or for interpreting in vivo pharmacological effects where subtle shifts in GABAergic tone can alter therapeutic or adverse outcomes.
- [1] NCATS Inxight Drugs. Phenazepam. National Center for Advancing Translational Sciences. Accessed April 2026. View Source
